molecular formula C7H15NO2 B8723880 1-(5-Methyl-1,3-oxazolidin-3-yl)propan-2-ol CAS No. 21838-80-2

1-(5-Methyl-1,3-oxazolidin-3-yl)propan-2-ol

Cat. No. B8723880
CAS RN: 21838-80-2
M. Wt: 145.20 g/mol
InChI Key: AOMORPLAHSIXNB-UHFFFAOYSA-N
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Patent
US04349655

Procedure details

133 g of diisopropanol amine and 33 g of paraformaldehyde are reacted as described under (a).
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:9])[CH2:3][NH:4][CH2:5][CH:6]([OH:8])[CH3:7].[CH2:10]=O>>[OH:9][CH:2]([CH3:1])[CH2:3][N:4]1[CH2:5][CH:6]([CH3:7])[O:8][CH2:10]1

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
CC(CNCC(C)O)O
Name
Quantity
33 g
Type
reactant
Smiles
C=O
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC(CN1COC(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.